[4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride
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Overview
Description
[4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride is a complex organic compound that features a piperidine ring and a benzodioxepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of 1,5-diaminopentane.
Introduction of the Aminoethyl Group: This step involves the alkylation of the piperidine ring with an appropriate alkyl halide, such as ethyl bromide, under basic conditions.
Synthesis of the Benzodioxepin Moiety: The benzodioxepin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides.
Coupling of the Two Moieties: The final step involves the coupling of the piperidine and benzodioxepin moieties through a condensation reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the methanone moiety.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, including enzymes and receptors.
Medicine
In medicine, [4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride is investigated for its therapeutic potential. It may exhibit activity against various diseases, including neurological disorders and cancers.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, while the benzodioxepin moiety can enhance binding affinity and specificity. This dual functionality allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidine itself share the piperidine ring structure.
Benzodioxepin Derivatives: Compounds such as benzodioxoles and benzodioxepines share the benzodioxepin moiety.
Uniqueness
What sets [4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride apart is the combination of the piperidine and benzodioxepin structures in a single molecule. This unique combination allows for a broader range of biological activities and chemical reactivities compared to compounds containing only one of these moieties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
[4-(1-aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-12(18)13-6-8-19(9-7-13)17(20)14-4-2-5-15-16(14)22-11-3-10-21-15;/h2,4-5,12-13H,3,6-11,18H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWXIRIOJHJNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2=C3C(=CC=C2)OCCCO3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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